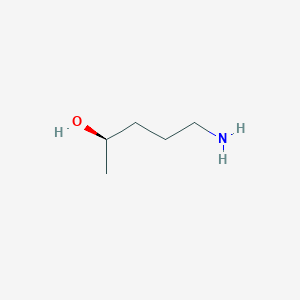

2-Pentanol, 5-amino-, (R)-

CAS No.: 183668-70-4

Cat. No.: VC16851931

Molecular Formula: C5H13NO

Molecular Weight: 103.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 183668-70-4 |

|---|---|

| Molecular Formula | C5H13NO |

| Molecular Weight | 103.16 g/mol |

| IUPAC Name | (2R)-5-aminopentan-2-ol |

| Standard InChI | InChI=1S/C5H13NO/c1-5(7)3-2-4-6/h5,7H,2-4,6H2,1H3/t5-/m1/s1 |

| Standard InChI Key | VJGRDSFPHUTBBE-RXMQYKEDSA-N |

| Isomeric SMILES | C[C@H](CCCN)O |

| Canonical SMILES | CC(CCCN)O |

Introduction

Chemical Identification and Structural Characterization

Molecular Composition and Stereochemistry

(R)-5-Amino-2-pentanol possesses the molecular formula C₆H₁₅NO and a molecular weight of 117.19 g/mol . Its IUPAC name, (4R)-5-amino-4-methylpentan-1-ol, reflects the presence of a methyl group at the fourth carbon and a chiral center at this position, conferring the (R)-configuration. The compound’s stereochemistry is critical to its interactions in biological systems and synthetic reactions.

Table 1: Key Identifiers of (R)-5-Amino-2-Pentanol

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₆H₁₅NO | |

| Molecular Weight | 117.19 g/mol | |

| IUPAC Name | (4R)-5-amino-4-methylpentan-1-ol | |

| SMILES Notation | CC@HCN | |

| InChI Key | JFENECNVZGWOMD-ZCFIWIBFSA-N |

Spectroscopic and Computational Data

The compound’s SMILES notation (CC@HCN) and InChI key (JFENECNVZGWOMD-ZCFIWIBFSA-N) provide unambiguous representations of its structure, enabling precise computational modeling . Nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are typically employed to confirm its configuration and purity. For instance, chiral gas chromatography-mass spectrometry (GC-MS) using β-cyclodextrin stationary phases has proven effective in resolving enantiomers of related amino alcohols .

Synthesis and Production

Asymmetric Synthesis Strategies

While direct synthetic routes to (R)-5-amino-2-pentanol are not explicitly documented in the literature, analogous methods for non-chiral 5-amino-1-pentanol offer insights. The hydrogenation of furfural—a platform chemical derived from pentoses—yields tetrahydrofurfuryl alcohol, which undergoes dehydration and reductive amination to produce 5-amino-1-pentanol . To obtain the (R)-enantiomer, asymmetric catalysis or enzymatic resolution must be integrated. For example, nickel-hydrotalcite catalysts in continuous-flow systems achieve 85% yields for the racemic form , suggesting that chiral modifications of such catalysts could favor the (R)-configuration.

Enantiomeric Resolution Techniques

Chiral separation methods, such as those applied to 2-pentanol enantiomers, are relevant. β-Cyclodextrin-based GC-MS columns resolve (R)- and (S)-2-pentanol with a separation resolution (Rs) of 1.92 . Similar stationary phases could isolate (R)-5-amino-2-pentanol from racemic mixtures, leveraging differences in enantiomer affinity for the chiral cavity.

Physicochemical Properties

Solubility and Phase Behavior

(R)-5-Amino-2-pentanol is anticipated to exhibit high solubility in polar solvents such as water, ethanol, and acetone, akin to its structural analog 5-amino-1-pentanol, which forms aqueous solutions with pH 13.2 at 20°C . The compound likely solidifies into white crystalline aggregates near 35°C, though its exact melting point requires experimental validation.

Thermodynamic Stability

The methyl group at the chiral center enhances steric hindrance, potentially increasing thermal stability compared to linear analogs. Dehydration studies on 5-amino-1-pentanol over ytterbium(III) oxide (Yb₂O₃) yield 4-penten-1-amine and piperidine derivatives , suggesting that (R)-5-amino-2-pentanol may undergo similar elimination reactions under elevated temperatures.

Chemical Reactivity and Functionalization

Bifunctional Reactivity

The coexistence of primary amine and hydroxyl groups enables diverse transformations:

-

Polycondensation: Reaction with dicarboxylic acids (e.g., succinic anhydride) forms biodegradable polyesteramides, as demonstrated for 5-amino-1-pentanol . These polymers are explored for medical applications, including absorbable sutures.

-

Cyclization: Heating with acid catalysts may yield cyclic amines or lactams. For instance, 5-amino-1-pentanol dehydrates to form piperidine under specific conditions .

Carbon Dioxide Capture

Amino alcohols are effective carbon dioxide absorbents due to their ability to form carbamates. (R)-5-Amino-2-pentanol’s stereochemistry could influence CO₂ absorption kinetics and capacity, though empirical data remain scarce .

Industrial and Pharmaceutical Applications

Biodegradable Polymers

(R)-5-Amino-2-pentanol serves as a monomer for polyesteramides, which combine the mechanical strength of polyamides with the hydrolytic degradability of polyesters . These materials are promising alternatives to conventional plastics in environmentally sensitive applications.

Pharmaceutical Intermediates

Chiral amino alcohols are pivotal in synthesizing bioactive molecules. For example, (S)-2-pentanol is a key intermediate in anti-Alzheimer’s drugs , suggesting that (R)-5-amino-2-pentanol could find analogous roles. Its enantiomeric purity is critical, as demonstrated by the use of (R)-2-pentanol in chiral microemulsions for drug separation .

Analytical Characterization Methods

Chiral Chromatography

β-Cyclodextrin-based GC-MS, as validated for 2-pentanol , is suitable for enantiomeric resolution. Optimal conditions include a CYCLOSIL-B column with helium carrier gas (1 mL/min) and a temperature gradient from 40°C to 210°C .

Spectroscopic Techniques

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume